1-(difluoromethyl)-1H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group attached to an indazole ring, which is further substituted with a carboxylic acid group. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method is the electrophilic difluoromethylation of indazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions . Another approach involves the nucleophilic substitution of halogenated indazole derivatives with difluoromethyl anions . Industrial production methods often rely on scalable and cost-effective synthetic routes, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity . The compound’s unique electronic properties also allow it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a pyrazole ring instead of an indazole ring.
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid: Features an imidazole ring, offering different reactivity and applications.
1-(Difluoromethyl)-2-nitrobenzene: Contains a nitro group, which imparts different chemical properties and reactivity.
Properties
Molecular Formula |
C9H6F2N2O2 |
---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
1-(difluoromethyl)indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)13-7-2-1-5(8(14)15)3-6(7)4-12-13/h1-4,9H,(H,14,15) |
InChI Key |
SBIIAMIHDFYDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NN2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.